6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline
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Overview
Description
6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoxaline core, a piperidine ring, and a pyrimidine moiety. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.
Mechanism of Action
Target of Action
The primary target of 6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline is the tyrosine kinase receptor . Tyrosine kinases play a crucial role in the regulation of various cellular processes, including cell division, differentiation, and apoptosis. By targeting these receptors, the compound can modulate signaling pathways that are often dysregulated in diseases such as cancer .
Mode of Action
This compound interacts with the tyrosine kinase receptor by binding to its ATP-binding site. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the signaling cascade that promotes cell proliferation and survival is disrupted, leading to reduced tumor growth and increased apoptosis of cancer cells .
Biochemical Pathways
The inhibition of tyrosine kinase activity affects several key biochemical pathways, including the PI3K/AKT and MAPK/ERK pathways. These pathways are critical for cell survival, growth, and proliferation. By blocking these pathways, the compound induces cell cycle arrest and promotes apoptosis, thereby exerting its anti-cancer effects .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally and exhibits good bioavailability. It is metabolized primarily in the liver by cytochrome P450 enzymes and is excreted via the kidneys. The compound’s half-life allows for sustained therapeutic levels with appropriate dosing .
Result of Action
At the molecular level, the compound’s action results in the inhibition of tyrosine kinase activity, leading to decreased phosphorylation of downstream targets. This results in the suppression of cell proliferation and induction of apoptosis. At the cellular level, these effects translate to reduced tumor growth and potentially improved outcomes in cancer therapy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s stability and efficacy. For instance, the compound is stable at physiological pH but may degrade in highly acidic or basic conditions. Additionally, interactions with other drugs or biomolecules can affect its binding affinity and overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.
Attachment of the Pyrimidine Moiety: The pyrimidine moiety can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoxaline, piperidine, or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives.
Scientific Research Applications
6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine moiety and have been studied for their potential as CDK2 inhibitors.
Quinoline Derivatives: Compounds with a quinoline core, which is structurally similar to quinoxaline, have been explored for their antimicrobial and anticancer properties.
Uniqueness
6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
IUPAC Name |
[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2/c30-22(17-1-2-20-21(13-17)26-10-9-25-20)29-11-5-19(6-12-29)31-23-27-14-18(15-28-23)16-3-7-24-8-4-16/h1-4,7-10,13-15,19H,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRZDCZNLWEKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=CC5=NC=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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